(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone
Overview
Description
(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone: is an organic compound with the molecular formula C16H11BrN2OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an aniline group and a bromophenyl group.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Due to the presence of the thiazole ring, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Anticancer Agents: The compound has shown potential in inhibiting the growth of cancer cells by interacting with specific molecular targets.
Industry:
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone is Cyclin dependent kinase 2 (CDK2) . CDK2 is a potentially therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, CDK2, through hydrogen bonding and van der Waals interactions . This interaction mediates the inhibition of CDK2, which is crucial in the cell cycle regulation, thus providing valuable opportunities for the development of anticancer drugs with optimal efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on CDK2 . This inhibition disrupts the normal cell cycle regulation, which can lead to the death of cancer cells.
Future Directions
The development of new thiazole derivatives with improved properties and lesser side effects is an active area of research . The design and development of different thiazole derivatives present the up-to-date development on this scaffold . The new computational insights presented in studies are expected to be valuable for the guidelines and development of new potent CDK2 inhibitors .
Biochemical Analysis
Biochemical Properties
(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK7 . These interactions are crucial as CDKs are involved in regulating cell cycle progression. The compound’s binding to these enzymes can inhibit their activity, leading to potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK2 can lead to cell cycle arrest, thereby inhibiting cell proliferation . Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK2 and CDK7, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on CDKs, leading to sustained cell cycle arrest and reduced cell proliferation in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that retain biological activity. Additionally, its effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its localization within cells can also be influenced by its interactions with intracellular transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone typically involves the reaction of 2-aminothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Comparison with Similar Compounds
- (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-methylphenyl)methanone
- (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring and the thiazole ring. These variations can significantly impact the compound’s reactivity and biological activity.
- Unique Properties: (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-bromophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMNBSYLAANJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215097 | |
Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343376-31-8 | |
Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343376-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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